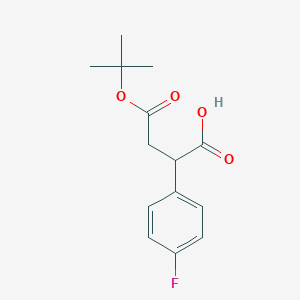
3-(Tert-butoxycarbonyl)-2-(4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is a chiral compound that features a tert-butoxy group, a fluorophenyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and tert-butyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with tert-butyl acetoacetate under basic conditions to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution using a suitable chiral auxiliary or catalyst to obtain the desired enantiomer.
Hydrolysis: The tert-butyl group is hydrolyzed under acidic conditions to yield (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
®-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The enantiomer of the compound with different chiral properties.
4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID: The racemic mixture of the compound.
4-(TERT-BUTOXY)-2-PHENYL-4-OXOBUTANOIC ACID: A similar compound without the fluorine substitution.
Uniqueness: (S)-4-(TERT-BUTOXY)-2-(4-FLUOROPHENYL)-4-OXOBUTANOIC ACID is unique due to its specific chiral configuration and the presence of both tert-butoxy and fluorophenyl groups
Eigenschaften
Molekularformel |
C14H17FO4 |
|---|---|
Molekulargewicht |
268.28 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
MGQKIYKBMWHCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















